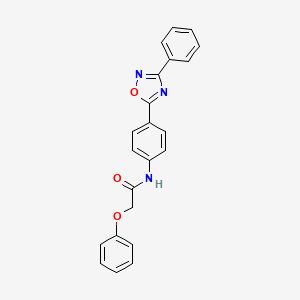
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PPOA, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. PPOA belongs to the class of compounds known as oxadiazoles, which have been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key cellular pathways. In cancer cells, this compound has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. In addition, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. This compound has also been found to decrease the expression of several genes involved in cancer cell growth and survival. In addition, this compound has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages as a research tool. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. This compound has also been extensively studied in vitro and in vivo, and its activity has been well characterized. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not been extensively studied in animal models, which can limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of research is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models. In addition, the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored. Finally, the molecular mechanism of action of this compound should be further elucidated to better understand its biological activity.
Métodos De Síntesis
The synthesis of 2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 2-phenoxy-N-(4-aminophenyl)acetamide with 3-phenyl-1,2,4-oxadiazol-5-ylboronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-aryl bonds. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Aplicaciones Científicas De Investigación
2-phenoxy-N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. In addition, this compound has been found to possess antimicrobial activity against several bacterial and fungal strains.
Propiedades
IUPAC Name |
2-phenoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(15-27-19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-24-21(25-28-22)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODSLHPXLLJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


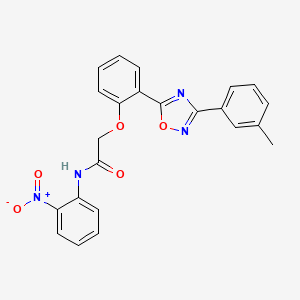
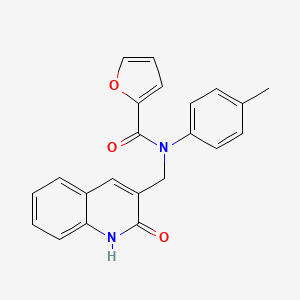
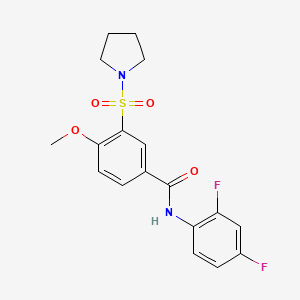

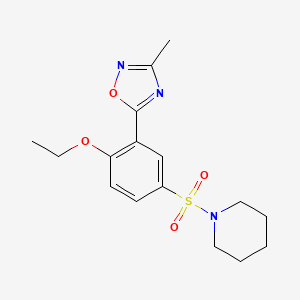



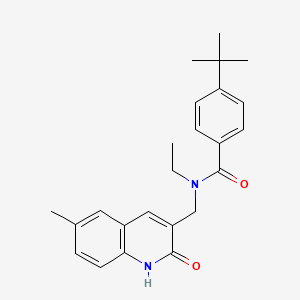


![N-(4-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698721.png)
